Cas no 55785-59-6 (1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI))

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) structure
55785-59-6 structure
Productnaam:1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
CAS-nummer:55785-59-6
MF:C36H44O12
MW:668.727372169495
CID:371845
PubChem ID:442900

1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methyl-phenyl)methyl] -2,4,6-trihydroxy-phenyl]butan-1-one
    • 1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one
    • 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)
    • 1-Butanone,1,1'-[[2,4,6-trihydroxy-5-(1-oxobutyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]]bis-(9CI)
    • Q27105697
    • C10669
    • AC1L9DLW
    • AG-F-95444
    • 1-[3,5-BIS[(3-BUTANOYL-2,6-DIHYDROXY-4-METHOXY-5-METHYL-PHENYL)METHYL]-2,4,6-TRIHYDROXY-PHENYL]BUTAN-1-ONE
    • CTK5A4177
    • DTXSID50331997
    • Agrimol C
    • CHEBI:2516
    • 55785-59-6
    • Inchi: InChI=1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3
    • InChI-sleutel: PFWJPXGNICZIQB-UHFFFAOYSA-N
    • LACHT: CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O

Berekende eigenschappen

  • Exacte massa: 668.28332
  • Monoisotopische massa: 668.283
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 15
  • Complexiteit: 998
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 211Ų
  • XLogP3: 7.1

Experimentele eigenschappen

  • Dichtheid: 1.307
  • Kookpunt: 923°Cat760mmHg
  • Vlampunt: 286.8°C
  • Brekindex: 1.616
  • PSA: 211.28

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